molecular formula C10H11N2O5- B11825658 (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate

(2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate

Cat. No.: B11825658
M. Wt: 239.20 g/mol
InChI Key: HUGPLGZGZBFEOQ-BDAKNGLRSA-M
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Description

(2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate is a chiral building block primarily used in the synthesis of β-lactone antibiotics. This compound is notable for its unique stereochemistry and its role in the biosynthesis of various biologically active molecules .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthesis of β-Lactone Antibiotics

One of the most notable applications of (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate is its role as a chiral building block in the synthesis of β-lactone antibiotics. These antibiotics are crucial in treating bacterial infections due to their unique mechanism of action that inhibits cell wall synthesis. The compound's chirality allows for the production of enantiomerically pure intermediates, which is essential for the efficacy and safety of pharmaceutical products .

Potential Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Preliminary studies have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting potential for further development in antimicrobial therapies.

Cytotoxicity Studies

The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Studies suggest that it may selectively induce cytotoxicity toward human cancer cells while sparing normal cells. This selectivity is vital for developing targeted cancer therapies that minimize side effects associated with conventional chemotherapy .

Enzyme Inhibition Research

This compound shows promise as an enzyme inhibitor in metabolic pathways relevant to disease progression. For instance, similar compounds have demonstrated inhibition of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases such as Alzheimer's. This property opens avenues for research into treatments that could mitigate cognitive decline associated with such conditions.

Biological Activity

The compound (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate (CAS: 99268-38-9) is a β-hydroxy-α-amino acid that has garnered attention due to its potential biological activities. This article explores its biological activity, including antioxidant properties, enzyme interactions, and implications in therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H12N2O5
  • Molecular Weight : 240.22 g/mol
  • IUPAC Name : this compound

The compound features a hydroxyl group and a nitrophenyl moiety, which are significant for its biological interactions.

Antioxidant Properties

Research indicates that compounds similar to This compound exhibit antioxidant activity through mechanisms such as free radical scavenging. The presence of the phenolic group allows for effective hydrogen ion donation, stabilizing free radicals and reducing oxidative stress in biological systems .

Enzyme Interactions

Recent studies have identified that This compound is involved in enzymatic pathways related to the synthesis of β-lactone antibiotics. Specifically, it is synthesized via an L-threonine transaldolase enzyme, highlighting its role in biosynthetic pathways that could lead to the development of novel therapeutic agents .

Therapeutic Implications

The compound has been investigated for its potential in treating various conditions due to its structural analogies with known pharmacologically active compounds. Its ability to inhibit certain enzymes suggests possible applications in managing obesity and metabolic disorders by affecting lipid metabolism .

Case Study 1: Antioxidant Efficacy

A study assessed the antioxidant potential of This compound using various assays including DPPH and ABTS radical scavenging tests. The results indicated a significant reduction in radical concentrations, demonstrating its efficacy as an antioxidant agent.

Test MethodIC50 Value (µM)Activity Level
DPPH28.08High
ABTS2402.95Very High

Case Study 2: Enzymatic Pathway Exploration

In another investigation focused on the biosynthesis of β-lactone antibiotics, researchers cloned the gene responsible for the production of This compound . The findings revealed that this compound plays a crucial role in the biosynthetic pathway, suggesting its importance not only as a product but also as an intermediate in antibiotic synthesis .

Properties

Molecular Formula

C10H11N2O5-

Molecular Weight

239.20 g/mol

IUPAC Name

(2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate

InChI

InChI=1S/C10H12N2O5/c11-9(10(14)15)8(13)5-6-1-3-7(4-2-6)12(16)17/h1-4,8-9,13H,5,11H2,(H,14,15)/p-1/t8-,9+/m1/s1

InChI Key

HUGPLGZGZBFEOQ-BDAKNGLRSA-M

Isomeric SMILES

C1=CC(=CC=C1C[C@H]([C@@H](C(=O)[O-])N)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CC(C(C(=O)[O-])N)O)[N+](=O)[O-]

Origin of Product

United States

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